molecular formula C18H16N4 B14319828 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline CAS No. 105689-01-8

7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline

Cat. No.: B14319828
CAS No.: 105689-01-8
M. Wt: 288.3 g/mol
InChI Key: PXDUBQCGMDPGNB-UHFFFAOYSA-N
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Description

7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a complex organic compound with a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while reduction may yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline
  • 7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline derivatives

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

105689-01-8

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

7,8-dimethyl-3-phenyl-5,10-dihydropyridazino[4,3-b]quinoxaline

InChI

InChI=1S/C18H16N4/c1-11-8-15-16(9-12(11)2)20-18-17(19-15)10-14(21-22-18)13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,20,22)

InChI Key

PXDUBQCGMDPGNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=NN=C(C=C3N2)C4=CC=CC=C4

Origin of Product

United States

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